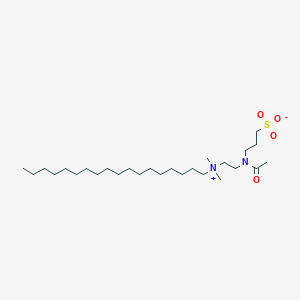
IVZQEYPPCBZTOY-UHFFFAOYSA-L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, thiodiethylenebis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16H38I2N2S and a molecular weight of 544.4 g/mol. This compound is known for its unique structure, which includes two iodide ions and a sulfur atom, making it a valuable substance in various chemical and industrial applications.
Métodos De Preparación
The synthesis of ammonium, thiodiethylenebis(triethyl-, diiodide) involves a series of chemical reactions. One common method includes the reaction of triethylamine with a sulfur-containing compound, followed by the addition of iodine to form the diiodide salt. The reaction conditions typically involve the use of solvents such as acetone and controlled temperatures to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve large-scale synthesis with minimal impurities and environmental impact.
Análisis De Reacciones Químicas
Ammonium, thiodiethylenebis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The iodide ions can be substituted with other halides or nucleophiles, leading to the formation of different quaternary ammonium salts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like chloride or bromide ions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium, thiodiethylenebis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes
Mecanismo De Acción
The mechanism of action of ammonium, thiodiethylenebis(triethyl-, diiodide) involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparación Con Compuestos Similares
Ammonium, thiodiethylenebis(triethyl-, diiodide) can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share a common quaternary ammonium structure, ammonium, thiodiethylenebis(triethyl-, diiodide) is unique due to its sulfur atom and diiodide ions, which impart distinct chemical and physical properties .
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium iodide
These compounds are widely used in various applications, but the presence of sulfur and iodine in ammonium, thiodiethylenebis(triethyl-, diiodide) makes it particularly valuable for specific industrial and research purposes.
Propiedades
Número CAS |
109448-47-7 |
|---|---|
Fórmula molecular |
C16H38I2N2S |
Peso molecular |
544.4 g/mol |
Nombre IUPAC |
triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
IVZQEYPPCBZTOY-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
SMILES canónico |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Sinónimos |
triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)




![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)




